molecular formula C9H17NO6 B8498154 Ethyl 3,3-diethoxy-2-nitropropanoate

Ethyl 3,3-diethoxy-2-nitropropanoate

Cat. No.: B8498154
M. Wt: 235.23 g/mol
InChI Key: TVIGDTGNGQHJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,3-diethoxy-2-nitropropanoate is a useful research compound. Its molecular formula is C9H17NO6 and its molecular weight is 235.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H17NO6

Molecular Weight

235.23 g/mol

IUPAC Name

ethyl 3,3-diethoxy-2-nitropropanoate

InChI

InChI=1S/C9H17NO6/c1-4-14-8(11)7(10(12)13)9(15-5-2)16-6-3/h7,9H,4-6H2,1-3H3

InChI Key

TVIGDTGNGQHJJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C(=O)OCC)[N+](=O)[O-])OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl nitroacetate (1.70 ml, 15.31 mmol) was dissolved in dichloromethane (50 ml). Mixture was cooled to −10° C. Titanium(IV) chloride (1.90 ml, 17.23 mmol) was added to the mixture drop-wise. Mixture was held at −10° C. with stirring for 15 minutes. A solution of N,N-diisopropylethylamine (3.0 ml, 17.22 mmol) in 10 mL dichloromethane was added to the mixture drop-wise over 25 minutes. Mixture was held at −10° C. with stirring for 1.25 hours. Triethyl orthoformate (6.4 ml, 38.5 mmol) was added to the mixture drop-wise. Reaction was held at −10° C. with stirring for 2 hours. Reaction mixture was poured into a mixture of 40 mL ethanol and 100 mL aqueous sodium bicarbonate to quench. Mixture was stirred vigorously for 10 minutes. Organic solvents were removed from the mixture by roto-vap. Residue was treated with ethyl acetate and celite. Slurry was filtered over celite. Filtrate layers were separated. Aqueous phase was back extracted twice with ethyl acetate. Organic phases were combined. Material was dried MgSO4, filtered and then concentrated to dryness. Title compound was obtained as yellow oil in 68% yield. 1H NMR (300 MHz, CHLOROFORM-D) δ ppm 5.19-5.26 (m, 1 H) 5.10-5.17 (m, 1 H) 4.26 (q, J=6.95 Hz, 2 H) 3.68-3.85 (m, 2 H) 3.52-3.68 (m, 2 H) 1.28 (t, J=7.14 Hz, 3 H) 1.12-1.21 (m, 6 H).
Name
Ethyl nitroacetate
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
68%

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